(1R,4AS,9R,10AR)-1-(Hydroxymethyl)-7-(2-hydroxypropan-2-YL)-1,4A-dimethyl-2,3,4,9,10,10A-hexahydrophenanthren-9-OL
Overview
Description
(1R,4AS,9R,10AR)-1-(Hydroxymethyl)-7-(2-hydroxypropan-2-YL)-1,4A-dimethyl-2,3,4,9,10,10A-hexahydrophenanthren-9-OL is a natural product found in Larix kaempferi and Pinus yunnanensis with data available.
Scientific Research Applications
Crystal Structure and Synthesis
N,N-Dimethyldehydroabietylammonium Chloride Ethanol Monosolvate
This study focuses on the synthesis of a compound closely related to the query, analyzing its crystal structure and interactions. The dehydroabietyl moiety, a key component, exhibits a conformation with cyclohexane rings in chair and half-chair conformations (Huang, Rao, & Cui, 2013).
N-Benzylidenenordehydroabietylamine
Research on a similar compound, focusing on its synthesis and crystal structure, which includes cyclohexane rings with classic chair and half-chair conformations (Rao, Wu, Song, & Shang, 2009).
Chemical Properties and Applications
Dehydroabietic Acid
A study on dehydroabietic acid, a compound related to the query, discussing its isolation and crystal structure. This research provides insights into the molecular structure and potential applications (Rao, Song, & Shang, 2009).
Asymmetric Synthesis of Bicyclic and Tricyclic Polypropanoates
This research presents methods for the synthesis of complex bicyclic and tricyclic structures, relevant to the query compound. It highlights the synthesis process and potential chemical applications (Marchionni & Vogel, 2001).
Biomedical Research
Synthesis of Multifunctional Monomers from Rosin
Investigates the synthesis of rosin derivatives and their application in enhancing the properties of soybean-oil-based thermosets, demonstrating a practical application in material science (Liu et al., 2017).
Novel C-Ring-Hydroxy-Substituted Controlled Deactivation Cannabinergic Analogues
This study explores the synthesis and pharmacological evaluation of cannabinoid analogues, providing insights into the potential therapeutic uses of similar compounds (Kulkarni et al., 2016).
properties
IUPAC Name |
(1R,4aS,9R,10aR)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-9-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-18(2,23)13-6-7-15-14(10-13)16(22)11-17-19(3,12-21)8-5-9-20(15,17)4/h6-7,10,16-17,21-23H,5,8-9,11-12H2,1-4H3/t16-,17+,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCCXIDYXDLLRK-LCLWPZTBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@]2([C@H]1C[C@H](C3=C2C=CC(=C3)C(C)(C)O)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Abieta-8,11,13-triene-7,15,18-triol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.